molecular formula C11H12BrN B13697085 5-(4-bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole

5-(4-bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B13697085
M. Wt: 238.12 g/mol
InChI Key: KVGCSTQWXRMABP-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. The presence of a bromine atom and a methyl group on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylphenylamine and an appropriate pyrrole precursor.

    Condensation Reaction: The amine group of 4-bromo-2-methylphenylamine reacts with the pyrrole precursor under acidic or basic conditions to form the desired pyrrole compound.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.

    Solvent Selection: Choosing appropriate solvents like ethanol or methanol to enhance reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) for substitution reactions.

Major Products

    Oxidation: Formation of pyrrole oxides.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of substituted pyrrole compounds with various functional groups.

Scientific Research Applications

5-(4-Bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenyl isocyanate
  • 4-Bromo-2-methylphenol
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

Uniqueness

5-(4-Bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

5-(4-bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C11H12BrN/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11/h4-5,7H,2-3,6H2,1H3

InChI Key

KVGCSTQWXRMABP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=NCCC2

Origin of Product

United States

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